molecular formula C13H13N5O B13803851 4-Carbamimidamido-N-(2-pyridinyl)benzamide

4-Carbamimidamido-N-(2-pyridinyl)benzamide

Cat. No.: B13803851
M. Wt: 255.28 g/mol
InChI Key: CFLCTNCJJAYXJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamimidamido-N-(2-pyridinyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its green, rapid, and mild conditions, resulting in high yields and eco-friendly processes.

Another method involves the use of a bimetallic metal-organic framework (Fe2Ni-BDC) as a catalyst for the amidation reaction between trans-1-nitro-phenylethylene and 2-aminopyridine . This approach demonstrates good efficiency under optimal conditions, with the catalyst being reusable without significant loss of activity.

Industrial Production Methods

For industrial production, the synthesis of this compound can be optimized by using scalable and cost-effective methods. The use of solid acid catalysts and metal-organic frameworks provides a viable pathway for large-scale production, ensuring high yields and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Carbamimidamido-N-(2-pyridinyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the functional groups involved.

Mechanism of Action

The mechanism of action of 4-Carbamimidamido-N-(2-pyridinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Carbamimidamido-N-(2-pyridinyl)benzamide stands out due to its unique combination of a benzamide group and a pyridine ring, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

4-(diaminomethylideneamino)-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C13H13N5O/c14-13(15)17-10-6-4-9(5-7-10)12(19)18-11-3-1-2-8-16-11/h1-8H,(H4,14,15,17)(H,16,18,19)

InChI Key

CFLCTNCJJAYXJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)N=C(N)N

Origin of Product

United States

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